4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
CAS No.: 1226804-06-3
Cat. No.: VC3015507
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226804-06-3 |
|---|---|
| Molecular Formula | C7H6ClN3O |
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | 4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
| Standard InChI | InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12) |
| Standard InChI Key | FRTZJZDPQWFPAL-UHFFFAOYSA-N |
| SMILES | CC1C2=C(NC1=O)N=CN=C2Cl |
| Canonical SMILES | CC1C2=C(NC1=O)N=CN=C2Cl |
Introduction
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its fused pyrrole and pyrimidine rings, with a chlorine atom at position 4, a methyl group at position 5, and a ketone functionality at position 6. Its molecular formula is , and it has a molecular weight of 183.59 g/mol .
The structural properties of this compound make it an important intermediate in the synthesis of various bioactive molecules, particularly in pharmaceutical research.
Synthesis Pathways
Several synthetic routes have been developed for compounds in the pyrrolopyrimidine family, including derivatives like 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. A common approach involves cyclization reactions using precursors such as aminopyrimidines and chloroacetyl derivatives. Below is a generalized synthetic outline:
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Starting Materials:
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Aminopyrimidine derivatives
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Chloroacetyl chloride or similar reagents
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Reaction Steps:
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Cyclization under controlled conditions (e.g., using POCl₃ as a dehydrating agent).
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Purification through crystallization or chromatography.
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These methods yield high-purity products suitable for further functionalization .
Applications in Research and Development
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has gained attention due to its potential applications in medicinal chemistry:
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Pharmacological Potential:
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Intermediate Role:
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This compound serves as a precursor for synthesizing more complex molecules with therapeutic importance.
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Analytical Characterization
The structure and purity of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can be confirmed through various analytical techniques:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR provide insights into the chemical environment of hydrogen and carbon atoms in the molecule.
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Mass Spectrometry:
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High-resolution mass spectrometry confirms the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy:
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Functional groups such as ketones and amines can be identified through characteristic absorption bands.
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X-ray Crystallography:
Biological Implications
Pyrrolopyrimidine compounds have shown promise in various biological assays:
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Kinase Inhibition:
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Cytotoxicity:
These properties suggest that derivatives of this compound could be optimized for targeted therapies.
Future Perspectives
Further research into 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one could focus on:
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Derivatization:
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Modifying its structure to enhance specificity and potency against biological targets.
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Pharmacokinetics:
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Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
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Broader Applications:
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Exploring its utility beyond oncology, such as antiviral or anti-inflammatory therapies.
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